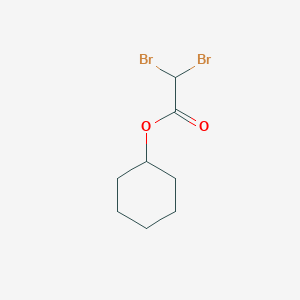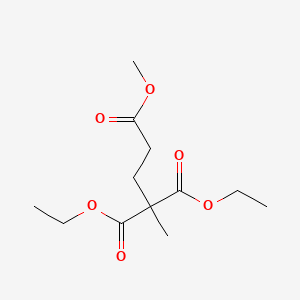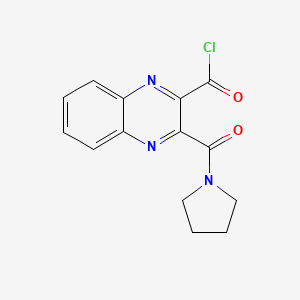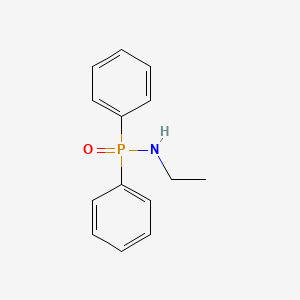![molecular formula C20H16N2O2S B14497945 N-[(E)-Benzamido(phenyl)-lambda~4~-sulfanylidene]benzamide CAS No. 63116-01-8](/img/structure/B14497945.png)
N-[(E)-Benzamido(phenyl)-lambda~4~-sulfanylidene]benzamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-[(E)-Benzamido(phenyl)-lambda~4~-sulfanylidene]benzamide is an organic compound with a complex structure that includes benzamide and phenyl groups
Méthodes De Préparation
The synthesis of N-[(E)-Benzamido(phenyl)-lambda~4~-sulfanylidene]benzamide can be achieved through several methods. One common approach involves the direct condensation of carboxylic acids and amines in the presence of a catalyst. For instance, the use of diatomite earth@IL/ZrCl4 under ultrasonic irradiation has been reported as an efficient and eco-friendly method . Another method involves the reaction of benzenesulfinic acid with phenylisocyanate via a palladium-mediated extrusion-insertion pathway . Industrial production methods typically involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity.
Analyse Des Réactions Chimiques
N-[(E)-Benzamido(phenyl)-lambda~4~-sulfanylidene]benzamide undergoes various chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include lithium diisopropylamide (LDA) for alkylation reactions . The compound can also participate in nucleophilic acyl substitution reactions, which are facilitated by the presence of strong nucleophiles such as organolithium and organomagnesium reagents . Major products formed from these reactions include α-sulfenylated ketones and other substituted benzamides.
Applications De Recherche Scientifique
N-[(E)-Benzamido(phenyl)-lambda~4~-sulfanylidene]benzamide has a wide range of scientific research applications. In chemistry, it is used as a precursor for the synthesis of various functionalized compounds . In biology and medicine, it has been studied for its potential neuroprotective effects and its ability to inhibit cell death caused by oxidative stress . Additionally, the compound has applications in the pharmaceutical industry as an intermediate in the synthesis of therapeutic agents .
Mécanisme D'action
The mechanism of action of N-[(E)-Benzamido(phenyl)-lambda~4~-sulfanylidene]benzamide involves its interaction with specific molecular targets and pathways. The compound is known to inhibit certain enzymes and proteins, leading to its observed biological effects. For example, it has been shown to inhibit cyclooxygenase (COX) enzymes, which play a role in inflammation and pain . The exact molecular pathways involved in its neuroprotective effects are still under investigation.
Comparaison Avec Des Composés Similaires
N-[(E)-Benzamido(phenyl)-lambda~4~-sulfanylidene]benzamide can be compared with other similar compounds, such as N-phenylbenzamide and benzanilide. These compounds share similar structural features but differ in their chemical properties and biological activities. For instance, N-phenylbenzamide is known for its use as an intermediate in organic synthesis, while benzanilide has applications in the pharmaceutical industry as an analgesic
Propriétés
Numéro CAS |
63116-01-8 |
|---|---|
Formule moléculaire |
C20H16N2O2S |
Poids moléculaire |
348.4 g/mol |
Nom IUPAC |
N-(N-benzoyl-S-phenylsulfinimidoyl)benzamide |
InChI |
InChI=1S/C20H16N2O2S/c23-19(16-10-4-1-5-11-16)21-25(18-14-8-3-9-15-18)22-20(24)17-12-6-2-7-13-17/h1-15H,(H,21,22,23,24) |
Clé InChI |
DOVYOFRPRCBITE-UHFFFAOYSA-N |
SMILES canonique |
C1=CC=C(C=C1)C(=O)NS(=NC(=O)C2=CC=CC=C2)C3=CC=CC=C3 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![3-[1-(4-Methoxyphenyl)pyrrolidin-2-yl]propan-1-ol](/img/structure/B14497863.png)

![N-[(2-Octyl-3-oxocyclopentyl)acetyl]-L-isoleucine](/img/structure/B14497869.png)
![4,5-Diphenyl-2-[(2,2,2-trifluoroethyl)sulfanyl]-1H-imidazole](/img/structure/B14497893.png)
![N,N-Dimethyl-1-[(trimethylsilyl)oxy]but-1-en-1-amine](/img/structure/B14497901.png)

![2-{(E)-[4-(Diethylamino)phenyl]diazenyl}-1-benzothiophen-3(2H)-one](/img/structure/B14497913.png)


![4-Methyl-N-[3-(2-phenylethyl)phenoxy]benzene-1-sulfonamide](/img/structure/B14497935.png)



![2-{2-[6-(4-Bromophenyl)pyridazin-3-yl]hydrazinylidene}pentanedioic acid](/img/structure/B14497950.png)
